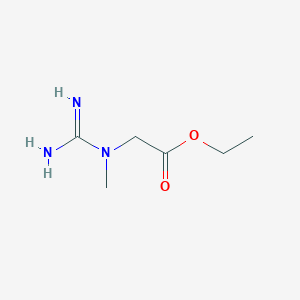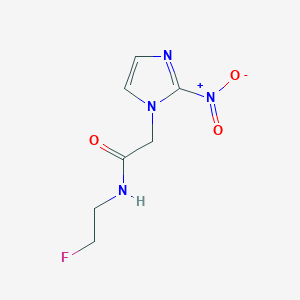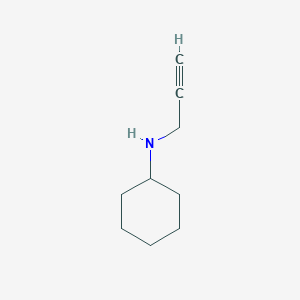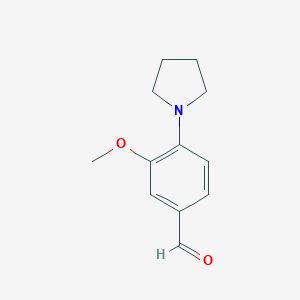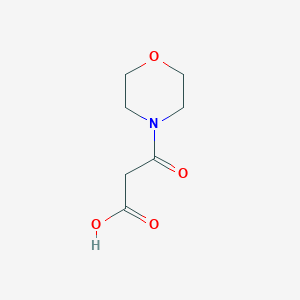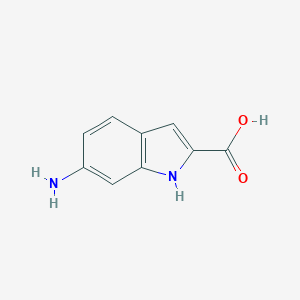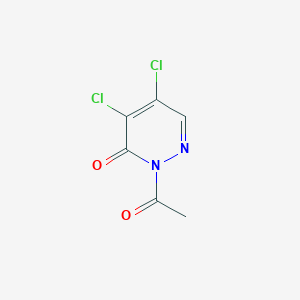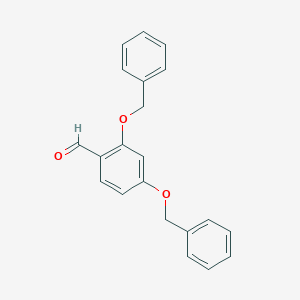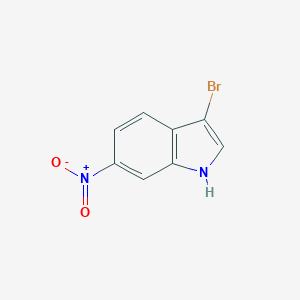
3-Brom-6-nitro-1H-Indol
Übersicht
Beschreibung
“3-Bromo-6-nitro-1H-indole” is a chemical compound with the empirical formula C8H5O2N2Br1 and a molecular weight of 241.04 . It is provided in solid form . The physical form of this compound is described as pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “3-Bromo-6-nitro-1H-indole” is 1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H . This code provides a standard way to encode the molecular structure of “3-Bromo-6-nitro-1H-indole” and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-6-nitro-1H-indole” are not available, indole derivatives are known to undergo various chemical reactions. For instance, the carbonyl groups in indole derivatives can easily undergo C–C and C–N coupling reactions and reductions .
Physical And Chemical Properties Analysis
As mentioned earlier, “3-Bromo-6-nitro-1H-indole” is a solid compound with a molecular weight of 241.04 . It has the empirical formula C8H5O2N2Br1 .
Wissenschaftliche Forschungsanwendungen
Rolle bei der Synthese von Alkaloiden
Indol-Derivate, einschließlich „3-Brom-6-nitro-1H-Indol“, spielen eine bedeutende Rolle bei der Synthese verschiedener Alkaloide . Sie sind weit verbreitete Bestandteile in ausgewählten Alkaloiden und haben in den letzten Jahren aufgrund ihrer biologischen Aktivität zunehmend Aufmerksamkeit erregt .
Behandlung von Krebszellen
Indol-Derivate wurden als biologisch aktive Verbindungen zur Behandlung von Krebszellen verwendet . Sie weisen verschiedene biologisch wichtige Eigenschaften auf und wurden bei der Entwicklung neuer Behandlungen eingesetzt .
Antimikrobielle Anwendungen
Indol-Derivate haben sich in antimikrobiellen Anwendungen als vielversprechend erwiesen . Sie binden mit hoher Affinität an mehrere Rezeptoren, was sie bei der Entwicklung neuer antimikrobieller Mittel nützlich macht .
Behandlung verschiedener Erkrankungen
Indol-Derivate wurden bei der Behandlung verschiedener Erkrankungen im menschlichen Körper verwendet . Ihre vielfältigen biologischen Eigenschaften machen sie zu einer wertvollen Ressource in der medizinischen Forschung .
Entzündungshemmende und schmerzlindernde Wirkungen
Bestimmte Indol-Derivate haben entzündungshemmende und schmerzlindernde Wirkungen gezeigt . Beispielsweise wurden Verbindungen wie (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidin-2-carboxamid mit Indomethacin und Celecoxib auf ihre entzündungshemmenden und schmerzlindernden Wirkungen verglichen
Safety and Hazards
Wirkmechanismus
Target of Action
3-Bromo-6-nitro-1H-indole, like other indole derivatives, primarily targets various receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, which play a significant role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mode of Action
The mode of action of 3-Bromo-6-nitro-1H-indole involves its interaction with its targets, leading to various changes in the body. The compound binds to its targets, which can lead to a variety of biological effects . .
Biochemical Pathways
Indole derivatives, including 3-Bromo-6-nitro-1H-indole, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
The molecular and cellular effects of 3-Bromo-6-nitro-1H-indole’s action depend on its specific targets and the pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
The action, efficacy, and stability of 3-Bromo-6-nitro-1H-indole can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C
Eigenschaften
IUPAC Name |
3-bromo-6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHNSXKCMBQLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563210 | |
| Record name | 3-Bromo-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126807-09-8 | |
| Record name | 3-Bromo-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


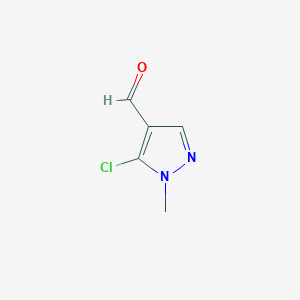
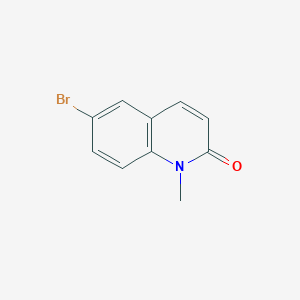
![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
